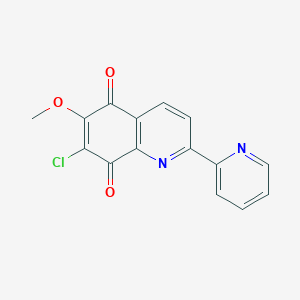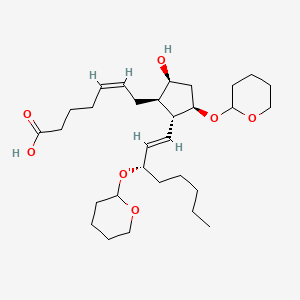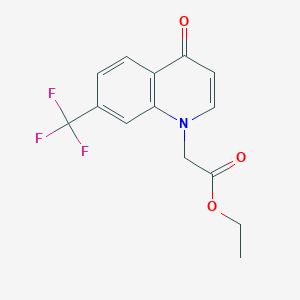
7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione is a heterocyclic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Pyridine Ring: The pyridine ring can be introduced through a cyclization reaction involving a suitable pyridine derivative.
Chlorination and Methoxylation: The final steps involve the chlorination and methoxylation of the quinoline core to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions and recyclable catalysts, can enhance the efficiency and sustainability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the chloro and methoxy positions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinoline derivatives, depending on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a lead compound for drug development.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione involves its interaction with various molecular targets and pathways. The compound can intercalate into DNA, inhibiting DNA replication and transcription. It can also inhibit key enzymes involved in cellular processes, leading to cell cycle arrest and apoptosis. The specific molecular targets and pathways may vary depending on the biological context and the type of cells or organisms being studied.
Comparación Con Compuestos Similares
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Camptothecin: An anticancer agent that also contains a quinoline moiety.
Mepacrine: Another antimalarial drug with structural similarities.
Uniqueness
7-Chloro-6-methoxy-2-(pyridin-2-yl)quinoline-5,8-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of chloro, methoxy, and pyridinyl groups makes it a versatile compound for various applications, distinguishing it from other quinoline derivatives.
Propiedades
Número CAS |
60582-47-0 |
|---|---|
Fórmula molecular |
C15H9ClN2O3 |
Peso molecular |
300.69 g/mol |
Nombre IUPAC |
7-chloro-6-methoxy-2-pyridin-2-ylquinoline-5,8-dione |
InChI |
InChI=1S/C15H9ClN2O3/c1-21-15-11(16)14(20)12-8(13(15)19)5-6-10(18-12)9-4-2-3-7-17-9/h2-7H,1H3 |
Clave InChI |
TZHOIYPPARUHTF-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=O)C2=C(C1=O)C=CC(=N2)C3=CC=CC=N3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9-(3-Chloro-4-fluorophenoxy)-3-azaspiro[5.5]undecane](/img/structure/B11837317.png)


![3-[(Z)-(4-chlorophenyl)methylideneamino]-2-methylquinazolin-4-one](/img/structure/B11837331.png)



![4-Phenyl-2-(propan-2-yl)-4,9-dihydroindeno[2,1-b]pyran](/img/structure/B11837359.png)


![2-(Phenylsulfonyl)-2,8-diazaspiro[5.5]undecane](/img/structure/B11837373.png)
![N-[6-(Dimethylamino)naphthalen-1-yl]benzamide](/img/structure/B11837374.png)


